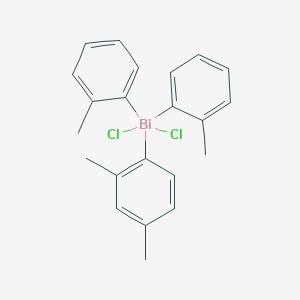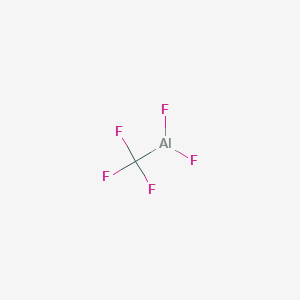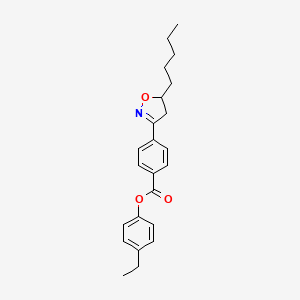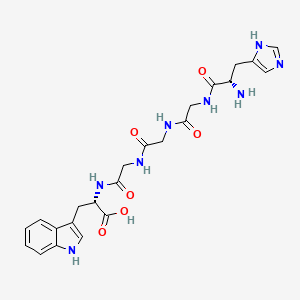
1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- is a chemical compound with the molecular formula C10H17N and a molecular weight of 151.249 g/mol . This compound is known for its unique structure, which includes an alkyne group and an imine group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
The synthesis of 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1-pentyn-3-amine with 2-methylpropanal under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Análisis De Reacciones Químicas
1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyne or imine group is replaced by other functional groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes .
Aplicaciones Científicas De Investigación
1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in cycloaddition reactions, while the imine group can form Schiff bases with various nucleophiles. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- include:
3-Methyl-1-pentyn-3-amine: This compound has a similar structure but lacks the imine group, making it less reactive in certain chemical reactions.
4-Pentyn-1-amine: This compound has a similar alkyne group but differs in the position of the amine group, affecting its reactivity and applications.
3-Phenyl-2-propyn-1-amine: This compound includes a phenyl group, which introduces additional steric and electronic effects, altering its chemical behavior.
The uniqueness of 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- lies in its combination of an alkyne and an imine group, providing versatility in various chemical reactions and applications.
Propiedades
Número CAS |
545377-74-0 |
|---|---|
Fórmula molecular |
C10H17N |
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
2-methyl-N-(4-methylpent-1-yn-3-yl)propan-1-imine |
InChI |
InChI=1S/C10H17N/c1-6-10(9(4)5)11-7-8(2)3/h1,7-10H,2-5H3 |
Clave InChI |
JPGKKHCRJAEBCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=NC(C#C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14218448.png)


![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)








![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
